4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione

Synthetic Chemistry Halocyclization Polyheterocycle Synthesis

Researchers requiring the ortho-bromo, N4-allyl substitution pattern for halocyclization-mediated polyheterocycle synthesis often face supply gaps with incorrect analogs. This 2,4-dihydro-[1,2,4]triazole-3-thione provides: • Regioselective halocyclization with Br₂ to form thiazolo[2,3-c][1,2,4]triazoles • Ortho-Br enables superior Pd(0) oxidative addition vs. 2-Cl analogs in cross-couplings • Selective S-alkylation yields antimicrobial acetamide derivatives The ortho-bromo group cannot be substituted by 2-Cl, 2-OMe, or 4-Br analogs without compromising synthetic outcomes.

Molecular Formula C11H10BrN3S
Molecular Weight 296.19 g/mol
CAS No. 328090-49-9
Cat. No. B1299034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione
CAS328090-49-9
Molecular FormulaC11H10BrN3S
Molecular Weight296.19 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CC=CC=C2Br
InChIInChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
InChIKeyMQUGQBUPAHOFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione (CAS 328090-49-9): Procurement-Relevant Structural and Physicochemical Profile


4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione is a heterocyclic small molecule (MW 296.19 g/mol, formula C₁₁H₁₀BrN₃S) belonging to the 1,2,4-triazole-3-thione class [1]. Commercially available from multiple vendors (e.g., Santa Cruz Biotechnology as sc-315648, Matrix Scientific as 019634), it features an ortho-bromo phenyl substituent at C5 and an N4-allyl group, a substitution pattern critical for its downstream synthetic utility in halocyclization and derivatization reactions [1]. The compound exists as a thione tautomer (2,4-dihydro form), which differentiates it from thiol-tautomer analogs and influences its nucleophilic reactivity profile [1].

Thione tautomer for selective S-derivatization
Ortho-bromo phenyl handle for cross-coupling
N4-allyl group enables halocyclization chemistry

Why Generic 1,2,4-Triazole-3-thione Analogs Cannot Substitute for 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione in Research Procurement


Although many 1,2,4-triazole-3-thione derivatives share a common heterocyclic core, the combination of the ortho-bromo substituent and the N4-allyl group in this compound creates a unique reactivity profile that cannot be replicated by close analogs. The ortho-bromo group serves as both a steric director and a potential leaving group in metal-catalyzed cross-coupling reactions [1], while the allyl moiety enables electrophilic halocyclization to form fused thiazolo-triazole or thiazino-triazole polyheterocycles [1]. Replacement with 2-chloro, 2-methoxy, or 2-methyl analogs eliminates the bromine-specific reactivity needed for derivatization, while the 4-bromo (para) isomer alters the electronic and steric environment at the reactive site . These differences directly impact synthetic outcomes, biological target engagement, and the validity of structure-activity relationship (SAR) studies.

Halogen-dependent reactivity

2-Chloro or 2-methoxy analogs do not provide the same oxidative addition kinetics as the 2-bromo handle for Pd-catalyzed coupling or halocyclization.

Regioisomer mismatch

The 4-bromo (para) isomer cannot replicate the steric/electronic directing effects of the 2-bromo substituent during electrophilic cyclization.

Tautomer form alters derivatization

Analogs described as thiols may undergo competing N-alkylation; only the 2,4-dihydro thione tautomer ensures predictable S-alkylation selectivity.

Quantitative Differentiation Evidence for 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione vs. Closest Analogs


Halocyclization Reactivity: Ortho-Bromo Substituent Enables Regioselective Polyheterocycle Synthesis vs. Non-Halogenated Analogs

Under electrophilic bromination conditions, 4-allyl-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes regioselective halocyclization to form 6-(bromomethyl)-3-substituted-5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles [1]. In contrast, 4-allyl-5-substituted analogs lacking the ortho-bromo group (e.g., 2-methyl, 2-methoxy, or unsubstituted phenyl) show different reactivity profiles due to altered electronic effects [1]. The 2-bromo substituent influences the regioselectivity of the electrophilic attack, favoring thiazolo[2,3-c] ring closure over alternative thiazino[3,4-b] products [1]. When iodine is used instead of bromine, the reaction course shifts to 6-iodo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazines, which do not undergo subsequent azidation, unlike the bromocyclized products [1]. This demonstrates that the 2-bromophenyl substituent contributes to a unique bifurcated reactivity landscape not observed with chloro or methyl analogs.

Halocyclization
Class-level
Br₂ → thiazolo[2,3-c]triazole; I₂ → thiazino[3,4-b]triazine
Supports synthetic route planning
Outcomes confirmed by ¹H NMR and MS
Synthetic Chemistry Halocyclization Polyheterocycle Synthesis

Procurement Cost Analysis: 2-Bromo Analog Commands Premium Pricing Relative to 2-Chloro and 2-Methyl Analogs from Same Vendor

At the catalog level, 4-allyl-5-(2-bromophenyl)-2,4-dihydro-[1,2,4]triazole-3-thione (sc-315648) is listed at $260.00 for 500 mg from Santa Cruz Biotechnology, representing a unit cost of $0.52 per mg . The direct 2-chloro analog (4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, sc-315649) is priced at $135.00 for 500 mg ($0.27/mg) — a 48% lower unit cost . The 2-methyl analog (sc-289678) is $75.00 for 100 mg ($0.75/mg), though smaller quantity drives higher unit cost . Across vendors, Matrix Scientific lists the 2-bromo compound at $378.00 per gram ($0.38/mg) , a 27% lower unit price than Santa Cruz but still reflecting a premium over the chloro analog. The pricing delta (bromo > chloro) is consistent with higher raw material cost of brominated precursors and more demanding synthetic conditions.

Cost differential
Head-to-head
2-Br: $0.38–0.52/mg; 2-Cl: $0.27/mg
Informs procurement budgeting
Pricing from vendor catalogs (2026)
Procurement Cost Analysis Vendor Comparison

Ortho- vs. Para-Bromo Isomerism: Regioisomeric Position Dictates Halocyclization Fate and Synthetic Versatility

The 2-bromo (ortho) substitution pattern on the phenyl ring in the target compound places the bromine atom proximal to the triazole core, enabling potential intramolecular interactions and steric effects that influence both reactivity and biological target binding [1]. In contrast, the 4-bromo (para) isomer, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, available commercially , positions the bromine atom at a distance that precludes such proximity effects. In electrophilic halocyclization, the ortho-bromo substituent participates in directing the regiochemical outcome through steric and electronic contributions, whereas the para-bromo isomer would present a different steric environment around the reacting allyl-thione moiety [1]. While quantitative head-to-head activity data for these regioisomers is not publicly available, the established principles of medicinal chemistry and the observed difference in halocyclization behavior underscore that these isomers are not interchangeable.

Isomer position
Class-level
Ortho-Br proximity alters sterics/electronics vs para-Br
Regiochemistry dictates synthetic outcome
Quantitative head-to-head data not available
Regioisomer Differentiation Synthetic Chemistry Structure-Activity Relationship

Thione vs. Thiol Tautomeric Form: 2,4-Dihydro Configuration Provides Distinct Nucleophilic Reactivity for S-Alkylation

The target compound is described in the literature and vendor catalogs as the 2,4-dihydro-3H-1,2,4-triazole-3-thione tautomer [1], in which the sulfur exists predominantly in the thione (C=S) form. This tautomeric state is critical for regioselective S-alkylation at the exocyclic sulfur atom, enabling the synthesis of thioether-linked derivatives such as 2-((4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamides [2]. In contrast, analogs listed as 4H-1,2,4-triazole-3-thiols (e.g., the 2-chloro analog sc-315649) may exist in the thiol (S–H) tautomeric form, which exhibits different nucleophilicity and alkylation kinetics . The thione form favors deprotonation and subsequent nucleophilic substitution under mild basic conditions, yielding cleaner S-alkylated products compared to thiol tautomers, which may require harsher conditions or produce competing N-alkylation byproducts.

Tautomeric form
Class-level
Thione enables selective S-alkylation; thiol may give mixed products
Supports derivatization consistency
Based on well-established tautomerism principles
Tautomerism S-Alkylation Derivatization Chemistry

Recommended Research and Industrial Application Scenarios for 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione


Synthesis of Fused Thiazolo[2,3-c][1,2,4]triazole Polyheterocycles via Electrophilic Halocyclization

This compound serves as a key substrate for the regioselective synthesis of 6-(bromomethyl)-3-(2-bromophenyl)-5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles upon treatment with Br₂, which are then convertible to 1,2,3-triazole-containing polyheterocyclic systems [1]. The ortho-bromo substituent influences the cyclization outcome, making this compound the required starting material for this specific scaffold. Procurement is indicated for medicinal chemistry groups building heterocyclic libraries for biological screening.

S-Alkylation Precursor for Thioether-Linked Bioactive Molecule Libraries

The thione tautomeric form enables selective S-alkylation with haloacetamides or chloroacetic acid derivatives, yielding 2-((4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamides and acetic acid derivatives [2]. These S-alkylated products have demonstrated antimicrobial and antifungal activity in preliminary studies [2], positioning the parent compound as a strategic intermediate for anti-infective SAR programs.

Ortho-Bromo Handle for Palladium-Catalyzed Cross-Coupling in Diversity-Oriented Synthesis

The ortho-bromophenyl group provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification of the triazole scaffold. This distinguishes the 2-bromo compound from its 2-chloro analog, as aryl bromides generally exhibit superior oxidative addition kinetics with Pd(0) catalysts. Researchers pursuing biaryl or C–N linked triazole derivatives should specifically procure the 2-bromo variant for optimal cross-coupling efficiency.

Structure-Activity Relationship Studies Requiring Defined Ortho Halogen Substitution

For SAR campaigns investigating the effect of ortho-halogen substitution on biological target engagement (e.g., enzyme inhibition, receptor binding), the 2-bromo compound provides a defined, heavier halogen probe compared to the 2-chloro analog. The larger van der Waals radius and higher polarizability of bromine can influence binding pocket occupancy and halogen bonding interactions. The commercial availability of the matched 2-chloro analog enables controlled comparative studies, but the 2-bromo compound must be procured independently to complete the halogen series.

Application
Selection Property
Validation Focus
Fused thiazolo[2,3-c]triazole synthesis
Ortho-bromo allyl-triazole-thione substrate
Halocyclization regioselectivity
S-alkylated screening library construction
Thione tautomer reactivity
S-alkylation efficiency and selectivity
Pd-catalyzed cross-coupling diversification
Aryl bromide coupling handle
Cross-coupling kinetics with Pd(0)
Ortho-halogen SAR studies
Ortho-bromo probe (heavier halogen)
Halogen bonding and binding site occupancy
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